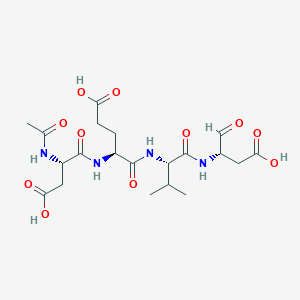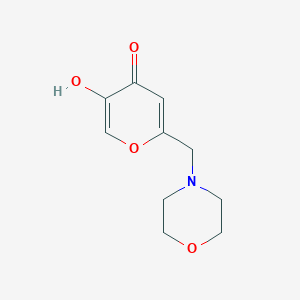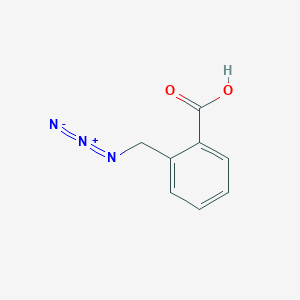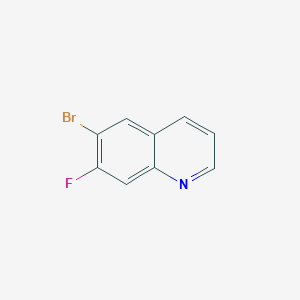
6-溴-7-氟喹啉
概述
描述
6-Bromo-7-fluoroquinoline is a synthetic organic compound with the CAS Number: 127827-52-5 . It has a molecular weight of 226.05 .
Synthesis Analysis
Quinoline, the parent compound of 6-Bromo-7-fluoroquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of 6-Bromo-7-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H . The Canonical SMILES is C1=CC2=CC(=C(C=C2N=C1)F)Br .Physical And Chemical Properties Analysis
6-Bromo-7-fluoroquinoline is a white to yellow solid . It has a molecular weight of 226.04 g/mol . The exact mass is 224.95894 g/mol . The compound has a topological polar surface area of 12.9 Ų .科学研究应用
金属化和功能化
- 2-溴-3-氟喹啉可以通过卤素/金属置换和去质子化/羧化分别转化为 3-氟喹啉-2-羧酸和 2-溴-3-氟喹啉-4-羧酸。这些转化显示出优异的产率 (Ondi、Volle 和 Schlosser,2005 年)。
抗生素合成
- 4-溴-3-氟-6-甲氧基喹啉是抗菌药物发现中的关键组成部分。已经开发出从 2,4-二氯-3-氟喹啉合成具有高总产率的实用路线,强调了其在抗生素合成中的重要性 (Flagstad 等人,2014 年)。
肿瘤成像
- 某些溴-氟喹啉化合物对 σ2 受体表现出高亲和力和选择性,σ2 受体在增殖的肿瘤细胞中上调。这些化合物以高产率和特定活性合成,显示出作为 PET 放射性示踪剂对实体瘤进行成像的潜力 (Rowland 等人,2006 年)。
抗癌活性
- 溴-氟喹啉的衍生物 6-溴-5-硝基喹啉对各种癌细胞系表现出显着的抗增殖活性,突出了其在癌症治疗中的潜力 (Köprülü 等人,2018 年)。
抗菌活性
- 7-溴-1-环丙基-8-甲氧基-4-氧代喹啉-3-羧酸衍生物对金黄色葡萄球菌和肺炎链球菌(包括耐药菌株)表现出优异的革兰氏阳性活性。这些化合物的特点是它们的显着革兰氏阴性活性,可与现有的氟喹诺酮类药物相媲美 (Hayashi 等人,2002 年)。
亲核取代反应
- 溴喹啉二酮的亲核取代反应的研究揭示了关键中间体的有效合成路线,有助于理解这些反应中的区域选择性 (Choi 和 Chi,2004 年)。
抗疟疾活性
- 6-氟喹啉的改性导致了对恶性疟原虫具有高抗疟疾活性的化合物。这些衍生物的合成和测试有助于疟疾治疗研究 (Hochegger 等人,2019 年)。
光敏保护基
- 溴化羟基喹啉作为光敏保护基,具有高效率和对多光子激发的敏感性,可用于体内应用 (Fedoryak 和 Dore,2002 年)。
安全和危害
属性
IUPAC Name |
6-bromo-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKQQLFQMNCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561532 | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoroquinoline | |
CAS RN |
127827-52-5 | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

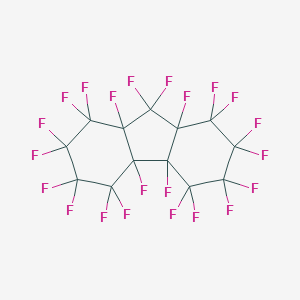
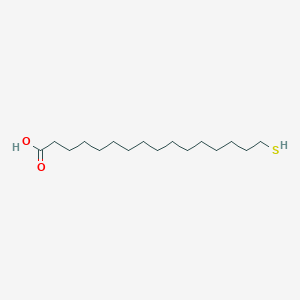
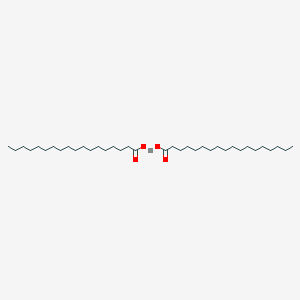

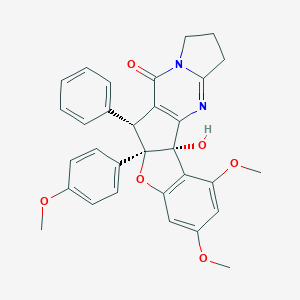
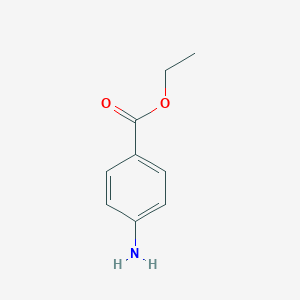
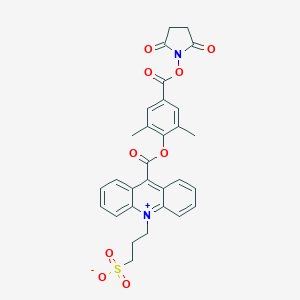
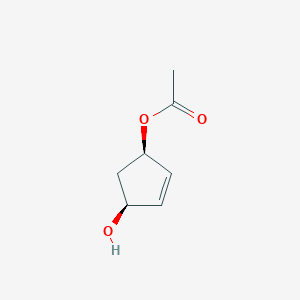
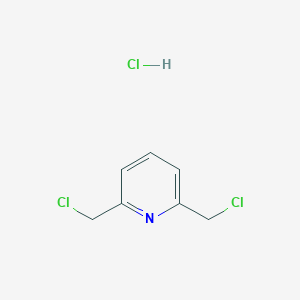
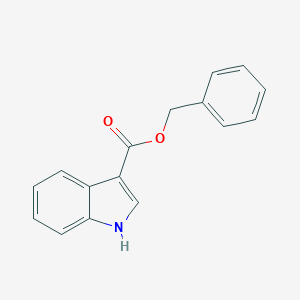
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
